molecular formula C9H14N2 B1432387 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 26751-37-1

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B1432387
CAS No.: 26751-37-1
M. Wt: 150.22 g/mol
InChI Key: DGMYJUWVCRQEJV-UHFFFAOYSA-N
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Description

5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: is a heterocyclic organic compound with the molecular formula C9H14N2. It is a derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions and a tetrahydro structure at the 4, 5, 6, and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential bioactivity. It serves as a scaffold for the design of new drugs and bioactive molecules, particularly in the field of antimicrobial and anticancer research .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents for various diseases. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and tetrahydro structure. This gives it distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5,6-dimethyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h5-7H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYJUWVCRQEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1C)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 2
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5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 3
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5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 4
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 5
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Reactant of Route 6
5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

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